molecular formula C14H16N4O3 B1603276 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid CAS No. 889958-08-1

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Cat. No.: B1603276
CAS No.: 889958-08-1
M. Wt: 288.3 g/mol
InChI Key: BDDWGATUBUCAFZ-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a piperazine moiety and an acetic acid group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.

    Attachment of the Acetic Acid Group: The acetic acid group can be introduced through acylation reactions, where the quinazoline-piperazine intermediate reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the acetic acid group.

    Reduction: Reduction reactions can occur at the quinazoline core or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazoline ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogenated compounds, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: It could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid would depend on its specific biological activity. Generally, compounds in the quinazoline family can interact with various molecular targets, such as enzymes, receptors, or DNA. The piperazine moiety may enhance binding affinity or selectivity, while the acetic acid group could influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib and erlotinib, are known for their anticancer properties.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.

    Acetic Acid Derivatives: Acetic acid derivatives, such as acetylsalicylic acid (aspirin), are widely used for their anti-inflammatory and analgesic effects.

Uniqueness

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDWGATUBUCAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610812
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-08-1
Record name [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
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2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

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